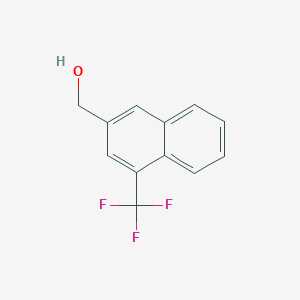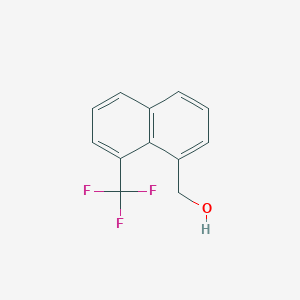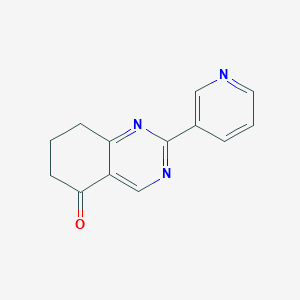
2-(Trifluoromethoxy)-3-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethoxy)-3-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthol structure. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making it a valuable substituent in various fields such as pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of naphthol derivatives using reagents such as bis(trifluoromethyl)peroxide (BTMP) under mild conditions . This reaction can be carried out at room temperature without the need for catalysts or activators, making it an efficient and practical approach.
Industrial Production Methods
Industrial production of 2-(Trifluoromethoxy)-3-naphthol may involve large-scale trifluoromethoxylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods allows for the production of significant quantities of the compound for various applications.
化学反応の分析
Types of Reactions
2-(Trifluoromethoxy)-3-naphthol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2-(Trifluoromethoxy)-3-naphthol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 2-(Trifluoromethoxy)-3-naphthol involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted naphthols and related structures, such as:
- 2-(Trifluoromethoxy)phenol
- 2-(Trifluoromethoxy)benzoic acid
- 2-(Trifluoromethoxy)aniline
Uniqueness
2-(Trifluoromethoxy)-3-naphthol is unique due to its specific substitution pattern and the presence of both the trifluoromethoxy group and the naphthol structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C11H7F3O2 |
|---|---|
分子量 |
228.17 g/mol |
IUPAC名 |
3-(trifluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-10-6-8-4-2-1-3-7(8)5-9(10)15/h1-6,15H |
InChIキー |
ICLQUBRCONKQBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11879153.png)
![5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11879157.png)

![1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one](/img/structure/B11879165.png)
![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11879171.png)
![6-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11879182.png)


![1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11879205.png)



